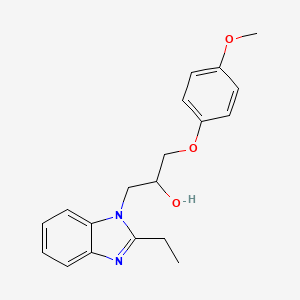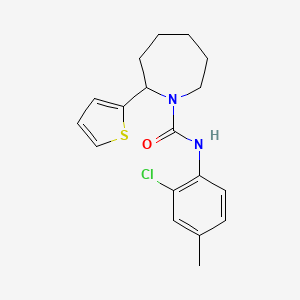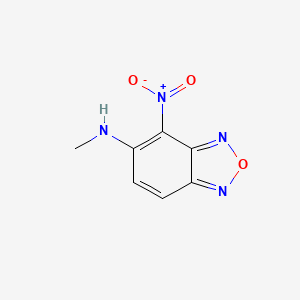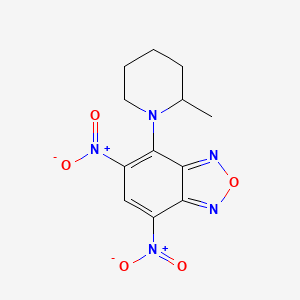
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is a beta-blocker, which means that it can be used to treat conditions such as hypertension, angina, and heart failure. In addition, it has shown promise in the treatment of certain types of cancer. In
Applications De Recherche Scientifique
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In addition, it has also been studied for its use in the treatment of cardiovascular disease.
Mécanisme D'action
The mechanism of action of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is not fully understood. However, it is known to be a beta-blocker, which means that it works by blocking the action of adrenaline and other stress hormones on the heart. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension, angina, and heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol are varied and depend on the dose and duration of treatment. In general, this compound has been shown to have a beneficial effect on the cardiovascular system by reducing heart rate and blood pressure. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its potential as a therapeutic agent. This compound has shown promise in the treatment of cancer and cardiovascular disease, making it a valuable tool for researchers in these fields. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities. In addition, the compound may have side effects that need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol. One area of focus is on the development of new synthesis methods that are more efficient and cost-effective. Another area of research is on the optimization of the compound's therapeutic properties, such as its anti-cancer and cardiovascular effects. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is a complex process that involves several steps. The starting materials for the synthesis are 2-ethylbenzimidazole and 4-methoxyphenol. These two compounds are then reacted with propylene oxide to form the intermediate product, which is then reacted with epichlorohydrin to form the final product. The synthesis process is challenging and requires specialized equipment and expertise.
Propriétés
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-19-20-17-6-4-5-7-18(17)21(19)12-14(22)13-24-16-10-8-15(23-2)9-11-16/h4-11,14,22H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPORYNLRYVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)




![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)
![6-(4-chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972447.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B4972464.png)